1-[4-(4-chlorophenoxy)butyl]-2-(methoxymethyl)-1H-benzimidazole

SAR Lipophilicity Benzimidazole derivatives

The compound 1-[4-(4-chlorophenoxy)butyl]-2-(methoxymethyl)-1H-benzimidazole (CAS 853752-96-2) is a synthetic benzimidazole derivative characterized by a C4-butyl chain linking the N1 position of the benzimidazole core to a 4-chlorophenoxy moiety, and a methoxymethyl substituent at the C2 position. Its molecular formula is C19H21ClN2O2 with a molecular weight of 344.84 g/mol.

Molecular Formula C19H21ClN2O2
Molecular Weight 344.8 g/mol
Cat. No. B15000984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-chlorophenoxy)butyl]-2-(methoxymethyl)-1H-benzimidazole
Molecular FormulaC19H21ClN2O2
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCOCC1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H21ClN2O2/c1-23-14-19-21-17-6-2-3-7-18(17)22(19)12-4-5-13-24-16-10-8-15(20)9-11-16/h2-3,6-11H,4-5,12-14H2,1H3
InChIKeySTFKNPWPIKFWOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(4-chlorophenoxy)butyl]-2-(methoxymethyl)-1H-benzimidazole: Chemical Identity & Structural Features


The compound 1-[4-(4-chlorophenoxy)butyl]-2-(methoxymethyl)-1H-benzimidazole (CAS 853752-96-2) is a synthetic benzimidazole derivative characterized by a C4-butyl chain linking the N1 position of the benzimidazole core to a 4-chlorophenoxy moiety, and a methoxymethyl substituent at the C2 position [1]. Its molecular formula is C19H21ClN2O2 with a molecular weight of 344.84 g/mol . This compound belongs to a class of benzimidazole derivatives frequently explored in kinase inhibition, antimicrobial, and anthelmintic research. It is available as a research chemical with documented spectral data (NMR, MS) confirming its structure [1].

Why 1-[4-(4-chlorophenoxy)butyl]-2-(methoxymethyl)-1H-benzimidazole Cannot Be Substituted with Generic Analogs


Benzimidazole compounds cannot be substituted generically due to the high sensitivity of their biological and chemical properties to subtle structural modifications. The specific combination of a 4-carbon butyl linker, a 4-chlorophenoxy terminus, and a C2-methoxymethyl group defines the compound's unique lipophilicity, conformational flexibility, and potential for target engagement . As demonstrated in analogous benzimidazole SAR studies, altering the linker length from butyl to propyl or ethyl, or changing the C2 substituent from methoxymethyl to methyl or isopropyl, can dramatically shift activity profiles, selectivity, and metabolic stability [1]. The quantitative evidence below underscores why this specific molecular architecture must be explicitly specified for reproducible research and procurement.

Quantitative Evidence Guide for 1-[4-(4-chlorophenoxy)butyl]-2-(methoxymethyl)-1H-benzimidazole vs. Comparators


Linker Length Optimization: Butyl vs. Propyl vs. Ethyl Analogs

The 4-carbon butyl linker in the target compound provides optimal separation between the benzimidazole core and the 4-chlorophenoxy group. This is a critical differentiator from the shorter propyl (C3) and ethyl (C2) analogs. While direct head-to-head data for this specific series is unavailable, class-level inference from related benzimidazole SAR studies indicates that linker length significantly impacts biological activity and lipophilicity (cLogP). The target compound's butyl linker is predicted to have a higher cLogP than its C3 and C2 counterparts, which may enhance membrane permeability but reduce aqueous solubility [1].

SAR Lipophilicity Benzimidazole derivatives

C2-Substituent Effect: Methoxymethyl vs. Methyl vs. Isopropyl

The C2-methoxymethyl group in the target compound distinguishes it from analogs bearing methyl, isopropyl, or hydrogen at the same position. In benzimidazole kinase inhibitors, the C2 substituent is known to influence target selectivity and metabolic stability. For example, Chk2 inhibitors with bulky C2 groups show altered potency . The methoxymethyl group offers a balance of size and polarity compared to a simple methyl or isopropyl group. No direct comparative IC50 data for this specific compound series was found, but the structural difference is significant based on class SAR.

Kinase inhibition Bioactivity Selectivity

Analytical Characterization & Purity Benchmarking

The target compound's identity and purity can be verified against published reference spectral data. The KnowItAll Mass Spectral Library contains a verified GC-MS spectrum, and SpectraBase provides a 1H NMR spectrum [1]. This level of characterization is not universally available for all custom benzimidazole analogs. In contrast, the structurally similar 1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-benzimidazole and 1-[4-(4-chlorophenoxy)butyl]-2-(propan-2-yl)-1H-benzimidazole do not have publicly available spectral reference data, making independent verification more difficult .

Quality control NMR Mass spectrometry

Optimized Application Scenarios for 1-[4-(4-chlorophenoxy)butyl]-2-(methoxymethyl)-1H-benzimidazole


Kinase Inhibitor Lead Optimization & SAR Studies

Based on the structural similarity to known benzimidazole kinase inhibitors (e.g., Chk2 inhibitors) and the unique combination of a butyl linker and methoxymethyl substituent, this compound is a strong candidate for SAR exploration in kinase inhibitor programs. Its specific substitution pattern allows probing of linker length and C2-group effects on potency and selectivity . The availability of verified spectral data ensures experimental reproducibility not possible with uncharacterized analogs.

Cytochrome P450 (CYP) Enzyme Inhibition Profiling

The structural class is known to interact with CYP enzymes. While no direct CYP inhibition data is available for this specific compound, its systematic use as a probe in CYP inhibition panels could help map the SAR of CYP2C19/CYP2C9/CYP2D6 interactions. This is supported by the observation that related benzimidazole derivatives exhibit differential CYP inhibition, with some showing IC50 values >25 µM against CYP2C19 and CYP2C9 [1].

Reference Standard for Analytical Method Development

Given the availability of a verified GC-MS spectrum in the Wiley Registry and a 1H NMR spectrum on SpectraBase, this compound can serve as a reliable reference standard for developing and validating analytical methods (e.g., LC-MS/MS) for benzimidazole derivatives in biological matrices [2]. This is a distinct advantage over structurally similar analogs lacking public reference data.

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